5-Fluoro-2-(methylamino)-1,4,5,6-tetrahydropyrimidine-4,6-dione
Description
Properties
Molecular Formula |
C5H6FN3O2 |
|---|---|
Molecular Weight |
159.12 g/mol |
IUPAC Name |
5-fluoro-2-methylimino-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C5H6FN3O2/c1-7-5-8-3(10)2(6)4(11)9-5/h2H,1H3,(H2,7,8,9,10,11) |
InChI Key |
HDBMBTRENWBKPY-UHFFFAOYSA-N |
Canonical SMILES |
CN=C1NC(=O)C(C(=O)N1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(methylamino)-1,4,5,6-tetrahydropyrimidine-4,6-dione typically involves multi-step organic reactions. One common method includes the fluorination of a suitable pyrimidine precursor followed by the introduction of the methylamino group. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow reactors to ensure consistent quality and scalability. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) is essential for monitoring the reaction progress and product purity.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(methylamino)-1,4,5,6-tetrahydropyrimidine-4,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
5-Fluoro-2-(methylamino)-1,4,5,6-tetrahydropyrimidine-4,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with DNA synthesis and repair mechanisms.
Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(methylamino)-1,4,5,6-tetrahydropyrimidine-4,6-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in DNA synthesis, leading to the disruption of cellular replication processes. This inhibition is primarily due to the incorporation of the compound into the DNA strand, causing chain termination and subsequent cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Thiopental Sodium (5-Ethyl-4,6-dioxo-5-(pentan-2-yl)-1,4,5,6-tetrahydropyrimidine-2-thiolate)
- Key Features: Substituents: Ethyl and pentan-2-yl groups at position 5, thiolate (-S⁻) at position 2. Molecular Weight: 264.321 g/mol . Pharmacological Role: A barbiturate derivative used as an intravenous anesthetic. The thiolate group contributes to rapid onset and short duration of action .
- The methylamino group (vs. thiolate) may modulate receptor interaction and metabolic pathways.
4,6-Dichloro-5-fluoro-2-methylpyrimidine
- Key Features :
- Comparison: Unlike the target compound, this analog lacks the dione structure and methylamino group. The chloro substituents enhance electrophilicity, making it reactive in cross-coupling reactions, whereas the target compound’s dione groups may favor hydrogen bonding in biological systems .
5,5'-(1,4-Phenylenedimethylylidene)bis(1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione)
- Key Features :
- Comparison: The target compound’s fluorine and methylamino groups contrast with the sulfur-containing thioxo groups in this analog. Thioxo groups increase π-conjugation, useful in optoelectronics, while fluorine in the target compound may enhance bioavailability for pharmaceutical use .
Pharmacological and Physicochemical Properties
Biological Activity
5-Fluoro-2-(methylamino)-1,4,5,6-tetrahydropyrimidine-4,6-dione (commonly referred to as 5-F-MAT ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of 5-F-MAT, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 5-F-MAT features a tetrahydropyrimidine core with a fluorine atom and a methylamino group. Its chemical formula is with a molecular weight of approximately 175.14 g/mol. The presence of the fluorine atom is crucial for its biological activity, enhancing lipophilicity and potentially influencing receptor interactions.
5-F-MAT exhibits several mechanisms through which it exerts its biological effects:
- Myeloperoxidase Inhibition : One of the primary mechanisms identified is the inhibition of myeloperoxidase (MPO), an enzyme involved in the production of reactive oxygen species (ROS). This inhibition has implications for treating cardiovascular diseases by reducing oxidative stress and inflammation .
- Antitumor Activity : Research indicates that 5-F-MAT may possess antitumor properties by inducing apoptosis in cancer cells. Its mechanism involves the modulation of signaling pathways related to cell survival and proliferation .
- Antimicrobial Effects : Preliminary studies suggest that 5-F-MAT may exhibit antimicrobial properties against various bacterial strains, although further research is necessary to fully elucidate these effects .
Biological Activity Data
The following table summarizes key findings related to the biological activity of 5-F-MAT:
Case Study 1: Cardiovascular Applications
A study investigated the effect of 5-F-MAT on cardiovascular conditions by assessing its ability to inhibit MPO activity in vitro. Results demonstrated that 5-F-MAT significantly reduced MPO-mediated oxidative stress markers in human neutrophils, suggesting potential therapeutic applications in acute coronary syndrome .
Case Study 2: Cancer Cell Lines
In vitro experiments using human cancer cell lines (e.g., HL-60) showed that treatment with 5-F-MAT resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that this compound triggered apoptosis through activation of caspase pathways, highlighting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the key structural features of 5-Fluoro-2-(methylamino)-1,4,5,6-tetrahydropyrimidine-4,6-dione, and how do they influence its reactivity in synthesis?
- Answer : The compound’s core structure includes a tetrahydropyrimidine ring with two dione moieties (4,6-dione), a fluorine substituent at position 5, and a methylamino group at position 2. The fluorine atom enhances electrophilicity and metabolic stability, while the methylamino group introduces steric and electronic effects that may influence nucleophilic substitution or cyclization reactions. Comparative studies of similar fluorinated pyrimidines suggest fluorine’s role in modulating electronic density and hydrogen-bonding interactions . Substituent positioning, as seen in analogs like 5-fluoro-2-methoxypyridin-4-amine, can dictate regioselectivity in further functionalization .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Answer :
- HPLC : Use a buffer system (e.g., ammonium acetate adjusted to pH 6.5 with acetic acid) for purity assessment, as demonstrated in pharmacopeial assays for fluorinated heterocycles .
- TLC : Monitor reaction progress using silica gel plates with UV visualization .
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS, as applied in analogous pyrimidine derivatives .
- Elemental Analysis : Validate empirical formulas using combustion analysis, ensuring >95% purity .
Q. What are the recommended storage conditions to ensure compound stability?
- Answer : Store under inert atmosphere at 2–8°C in moisture-proof containers to prevent hydrolysis or oxidation, as indicated for structurally related boronate esters and fluorinated pyrimidines .
Advanced Research Questions
Q. How can researchers optimize synthesis yield given steric hindrance from the methylamino group?
- Answer :
- Microwave-Assisted Synthesis : Reduces reaction time and improves yield by enhancing kinetic control, as shown in the synthesis of thiazolo-pyrimidine derivatives .
- Catalytic Systems : Use palladium or copper catalysts to facilitate coupling reactions, leveraging methodologies from fluorophenyl-substituted pyrimidines .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) may improve solubility of intermediates, as observed in dihydropyrano-pyrazolamine syntheses .
Q. How can contradictory bioactivity data across studies be resolved?
- Answer :
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replacing methoxy with chloro groups) to isolate electronic or steric contributions, as demonstrated in pyrido[2,3-d]pyrimidine analogs .
- Dose-Response Studies : Validate bioactivity thresholds using in vitro assays (e.g., enzyme inhibition or cell viability) with standardized protocols .
Q. What role does the fluorine atom play in modulating electronic properties and binding affinity?
- Answer : Fluorine’s electronegativity increases the compound’s dipole moment, enhancing interactions with polar residues in target proteins (e.g., kinase active sites). Comparative studies of 5-fluoro-2-methoxypyridin-4-amine highlight fluorine’s impact on π-stacking and hydrogen-bond acceptor capacity . Fluorinated analogs of pyrimidines also exhibit improved metabolic stability due to reduced oxidative degradation .
Q. How can researchers address purity challenges during large-scale synthesis?
- Answer :
- Recrystallization : Use solvent mixtures (e.g., ethanol/water) to remove byproducts, as applied in purifying 4,6-dihydroxypyrimidine derivatives .
- Column Chromatography : Employ gradient elution with silica gel or reverse-phase C18 columns for high-purity isolation .
- In-Process Monitoring : Integrate real-time HPLC analysis to detect impurities early, similar to methods for pyrimidine carboxamides .
Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR)?
- Answer :
- Bioisosteric Replacement : Substitute the methylamino group with ethyl or cyclopropylamine to assess steric tolerance .
- Heterocycle Fusion : Attach additional rings (e.g., pyrido or thieno groups) to explore π-π interactions, as seen in pyrano-pyrazolamine derivatives .
- Fluorine Scanning : Synthesize mono-/di-fluoro analogs to map electronic effects on target binding .
Methodological Notes
- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., NMR, X-ray crystallography) and replicate studies under controlled conditions .
- Experimental Design : Prioritize DOE (Design of Experiments) principles to evaluate reaction parameters (temperature, solvent, catalyst) systematically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
